2-Acetoxy-7-nitrofluorene

Genetic Toxicology Structure-Activity Relationship Mutagenesis

Generic substitution of nitrofluorene derivatives introduces unacceptable variability in genetic toxicology and SAR studies. 2-Acetoxy-7-nitrofluorene eliminates this risk as a rigorously benchmarked positive control. • ~2-fold greater mutagenic potency vs. 2-hydroxy-7-nitrofluorene in Salmonella typhimurium, enabling precise QSAR calibration. • Documented activity at 1 nmol/plate in strains TA98 and TA1538, ensuring OECD-aligned assay sensitivity. • Functions as a hydrolytic precursor to 2-hydroxy-7-nitrofluorene for controlled synthesis of organic sensitizers and hole-transport materials.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
CAS No. 19383-83-6
Cat. No. B099600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-7-nitrofluorene
CAS19383-83-6
Synonyms2-ACETOXY-7-NITROFLUORENE
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3
InChIKeyRBLZCCSHIDZNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-7-nitrofluorene Physicochemical Overview


2-Acetoxy-7-nitrofluorene (CAS: 19383-83-6), a disubstituted fluorene derivative with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol, is a yellow to orange solid with a predicted density of 1.361 g/cm³ and a melting point of 194–195 °C (from ethanol) [1]. It belongs to the class of nitroaromatic compounds and is primarily utilized as a synthetic intermediate or research reagent in organic chemistry, where its nitro group enhances chemical reactivity and biological activity .

1 Genotoxicity SAR probe differentiation
2 Ames assay reference compound context
3 QSTR model calibration data point
4 Synthetic intermediate for fluorene-based materials

2-Acetoxy-7-nitrofluorene: Differentiation from Analogs


Within the nitrofluorene family, subtle structural modifications—such as the substitution pattern on the fluorene core and the nature of the functional group at the C-7 position—profoundly alter mutagenic potency and metabolic activation profiles. The acetylation of a hydroxy or amino group at C-7, as seen in 2-acetoxy-7-nitrofluorene, decreases electron-donating resonance and consequently increases mutagenic activity in Salmonella typhimurium relative to its non-acetylated counterparts [1]. Therefore, generic substitution without rigorous, quantitative comparator data risks introducing significant variability in experimental outcomes, particularly in genetic toxicology and structure-activity relationship (SAR) studies. The following section provides the direct, quantitative evidence that delineates the specific performance of 2-acetoxy-7-nitrofluorene against its closest structural analogs.

1

Acetoxy vs. hydroxy substitution may shift mutagenic response profiles significantly.

2

Nitrofluorene positional isomers can alter metabolic activation pathways and SAR interpretation.

3

Generic nitroaromatic substitution often introduces different potency and selectivity, limiting direct replacement.

2-Acetoxy-7-nitrofluorene: Quantitative Evidence


Mutagenic Potency vs. 2-Hydroxy-7-nitrofluorene

The acetylation of the hydroxy group at the C-7 position of 2-hydroxy-7-nitrofluorene to form 2-acetoxy-7-nitrofluorene results in a measurable increase in mutagenic potency. This is evidenced by a direct comparison of mutagenic activity in multiple Salmonella typhimurium strains [1].

Mutagenic Potency Comparison
Head-to-head
~2-fold increase vs 2-Hydroxy-7-nitrofluorene
Supports acetoxy-substitution SAR differentiation
Salmonella TA1538, TA98, TA98NR; without S9 activation
Genetic Toxicology Structure-Activity Relationship Mutagenesis

Ames Assay Mutagenic Activity

2-Acetoxy-7-nitrofluorene demonstrates a specific and quantifiable mutagenic response at a defined dose in the widely accepted Salmonella typhimurium assay. This provides a reproducible benchmark for comparative studies and quality control [1].

Ames Assay Response
Reported
Positive mutation at 1 nmol/plate
Supports reference positive-control context
TA98 strain; plate incorporation assay
Genetic Toxicology Mutagenicity Testing Dose-Response

QSTR Mutagenicity Prediction

In a QSTR model developed to predict the mutagenicity of nitroaromatic compounds, 2-acetoxy-7-nitrofluorene was assigned a specific predicted activity value, allowing for its classification relative to a broader set of nitroarenes [1].

QSTR Mutagenicity Prediction
Reported
Predicted pIC50 = 3.46
Supports computational screening comparability
Atom-based QSTR model (PHASE); DFT B3LYP/3-21G*
Computational Toxicology QSTR Predictive Modeling

2-Acetoxy-7-nitrofluorene Application Scenarios


SAR Studies for Genetic Toxicology

When designing a series of fluorene derivatives to probe the electronic and steric effects on mutagenicity, 2-acetoxy-7-nitrofluorene serves as a critical benchmark. Its ~2-fold increase in mutagenic potency relative to 2-hydroxy-7-nitrofluorene provides a quantifiable measure of the impact of acetylating a resonance-conjugated hydroxyl group [1]. This allows for precise calibration of QSAR models and deeper mechanistic insight into nitrenium ion stabilization.

Ames Assay Positive Control

For laboratories conducting routine mutagenicity screening under OECD guidelines, 2-acetoxy-7-nitrofluorene offers a well-characterized positive control. Its established activity at 1 nmol/plate in Salmonella typhimurium strains TA98 and TA1538, as documented in peer-reviewed literature, ensures assay sensitivity and reproducibility [1].

QSTR Model Calibration Compound

Researchers developing or validating in silico models for predicting the toxicity of nitroaromatic compounds can utilize 2-acetoxy-7-nitrofluorene as a calibration data point. Its predicted pIC50 value of 3.46 from established QSTR models provides a reference for assessing model accuracy and for comparing the predicted activity of novel, structurally related compounds [2].

Organic Electronics Synthetic Intermediate

The fluorene core is a key building block in organic electronics, including dye-sensitized solar cells (DSSCs). 2-Acetoxy-7-nitrofluorene, which can undergo hydrolysis to yield 2-hydroxy-7-nitrofluorene, serves as a precursor for the synthesis of more complex, conjugated molecules such as organic sensitizers and hole-transport materials [3]. This pathway is distinct from direct procurement of the final product, offering a controlled synthetic route.

Application
Selection Property
Validation Focus
Genotoxicity SAR Studies
Acetoxy-substitution SAR probe
Mutagenic potency differentiation
Ames Test Positive Control
Well-characterized mutagenic response
Assay sensitivity and reproducibility
QSTR Model Calibration
Predicted activity benchmark
Model accuracy assessment
Organic Electronics Intermediate
Hydrolyzable synthetic precursor
Controlled synthesis pathway

Technical Documentation Hub

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37 linked technical documents
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